molecular formula C13H14N4O2S B2843938 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 860610-83-9

2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No.: B2843938
CAS No.: 860610-83-9
M. Wt: 290.34
InChI Key: SPSKMPOPZMXJCW-UHFFFAOYSA-N
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Description

2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a synthetic organic compound that falls within the class of triazoloquinazoline derivatives. This compound is of interest due to its diverse range of biological activities and potential applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the quinazoline core followed by the introduction of the triazole moiety and other functional groups. Common steps may include:

  • Condensation reactions to form the quinazoline backbone.

  • Cyclization reactions to introduce the triazole ring.

  • Substitution reactions to attach the ethyl and methoxy groups.

  • Thiolation to introduce the thione group.

Industrial Production Methods: While the industrial-scale production of this compound is not well-documented, similar compounds are generally produced through optimization of the laboratory synthetic routes. This involves scaling up reactions, improving yields, and ensuring the reproducibility and purity of the final product. Typical industrial methods would employ batch or continuous flow reactors, depending on the reaction kinetics and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thione group, converting it to a sulfone or sulfoxide.

  • Reduction: Reduction can occur at the triazole ring or the thione group, potentially leading to dihydro or tetrahydro derivatives.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the ethyl or methoxy groups, introducing new functional groups.

  • Cyclization: Further cyclization reactions can expand or modify the heterocyclic system.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles like amines or thiols under basic conditions, or electrophiles like alkyl halides under acidic conditions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced triazole derivatives.

  • Substitution Products: Compounds with new functional groups replacing the ethyl or methoxy groups.

Scientific Research Applications

Chemistry::

  • Used as a precursor in the synthesis of more complex heterocyclic compounds.

  • Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology::
  • Studied for its potential antimicrobial and antifungal activities.

  • Investigated for its role as an enzyme inhibitor.

Medicine::
  • Potential applications as a pharmaceutical intermediate.

  • Explored for its anti-inflammatory and anti-cancer properties.

Industry::
  • Possible use in the synthesis of agrochemicals.

  • Application in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Comparison with Other Triazoloquinazolines:

  • Similar Compounds: Other triazoloquinazoline derivatives, such as 2-methyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline and 2-ethyl-7,8-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline.

  • Uniqueness: The unique combination of the ethyl group, the position of the methoxy groups, and the presence of the thione group distinguish 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione from its analogs. These structural differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for further research and development.

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Properties

IUPAC Name

2-ethyl-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-4-11-15-12-7-5-9(18-2)10(19-3)6-8(7)14-13(20)17(12)16-11/h5-6H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWACVXFFPXYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161702
Record name 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860610-83-9
Record name 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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